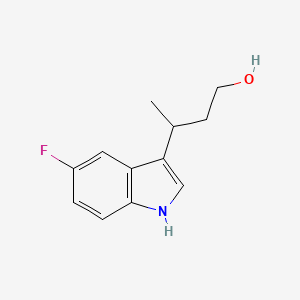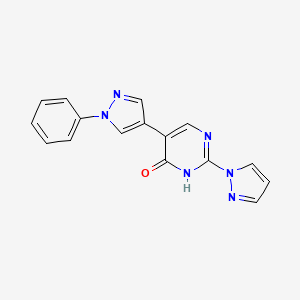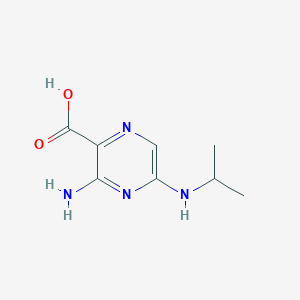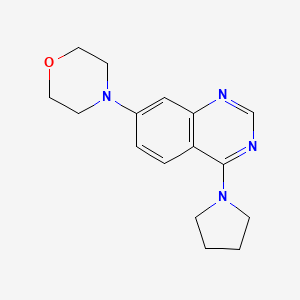
4-(4-Pyrrolidin-1-ylquinazolin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Pyrrolidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound featuring a quinazoline core substituted with a pyrrolidine and a morpholine group. This compound is of interest due to its potential biological and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pyrrolidin-1-ylquinazolin-7-yl)morpholine typically involves multiple steps, starting with the formation of the quinazoline core. This can be achieved through the condensation of anthranilic acid with formamide under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Pyrrolidin-1-ylquinazolin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry and Biology: In chemistry, 4-(4-Pyrrolidin-1-ylquinazolin-7-yl)morpholine serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry: In the chemical industry, this compound is used in the synthesis of other valuable chemicals and materials. Its unique structure allows for the creation of novel compounds with diverse applications.
Mecanismo De Acción
The mechanism by which 4-(4-Pyrrolidin-1-ylquinazolin-7-yl)morpholine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and derivatives involved.
Comparación Con Compuestos Similares
Quinazoline Derivatives: Other quinazoline derivatives share structural similarities and may exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their diverse biological effects.
Morpholine Derivatives: Morpholine-containing compounds are used in various pharmaceutical and industrial applications.
Uniqueness: 4-(4-Pyrrolidin-1-ylquinazolin-7-yl)morpholine stands out due to its unique combination of functional groups, which contribute to its distinct biological and chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Propiedades
Fórmula molecular |
C16H20N4O |
|---|---|
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
4-(4-pyrrolidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C16H20N4O/c1-2-6-20(5-1)16-14-4-3-13(11-15(14)17-12-18-16)19-7-9-21-10-8-19/h3-4,11-12H,1-2,5-10H2 |
Clave InChI |
OEPWMHCVJFKCOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



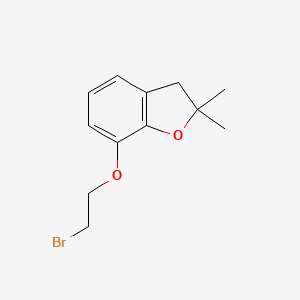

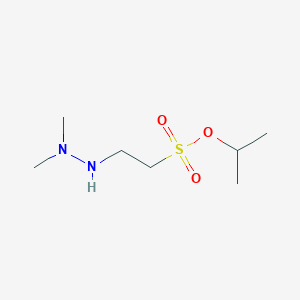
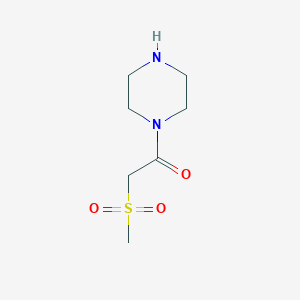
![4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357173.png)

![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)
